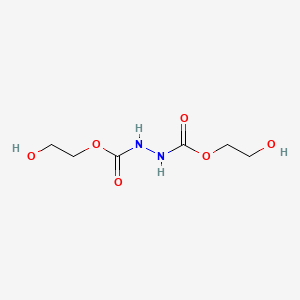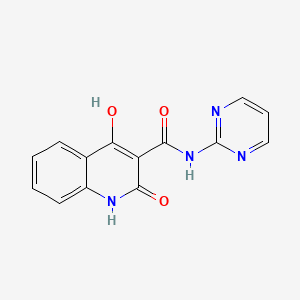![molecular formula C11H10O4 B12001483 1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione CAS No. 13289-90-2](/img/structure/B12001483.png)
1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione is a compound belonging to the class of benzoannulenes This compound is characterized by its unique structure, which includes a dihydroxybenzoquinone moiety fused to a dihydrobenzoannulene ring system
Vorbereitungsmethoden
The synthesis of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoannulene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy functionality at the desired positions on the benzoannulene ring.
Oxidation: The final step often involves oxidation reactions to form the quinone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene ring.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing selective estrogen receptor degraders (SERDs) for cancer treatment.
Material Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving quinone and hydroquinone moieties.
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione involves its interaction with molecular targets such as estrogen receptors. The compound can act as a selective estrogen receptor degrader (SERD), binding to the receptor and promoting its degradation. This leads to the downregulation of estrogen receptor signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione can be compared with other similar compounds such as:
- 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds also possess the benzoannulene ring system but may have different substituents, affecting their chemical properties and applications .
- Hydroquinone derivatives : Compounds with similar hydroquinone moieties but different ring systems or additional functional groups.
The uniqueness of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione lies in its specific combination of the dihydroxybenzoquinone and dihydrobenzoannulene structures, which confer distinct chemical reactivity and biological activity.
Eigenschaften
| 13289-90-2 | |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1,4-dihydroxy-7,8-dihydro-6H-benzo[7]annulene-5,9-dione |
InChI |
InChI=1S/C11H10O4/c12-6-2-1-3-7(13)11-9(15)5-4-8(14)10(6)11/h4-5,14-15H,1-3H2 |
InChI-Schlüssel |
OBEWSBMNHGZOOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C=CC(=C2C(=O)C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)




![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)


![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)

![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)

